Home > Products > Screening Compounds P5388 > N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide
N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide -

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide

Catalog Number: EVT-10940661
CAS Number:
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is a synthetic compound that has garnered attention for its potential applications in the field of virology, particularly as an inhibitor of human immunodeficiency virus type 1 (HIV-1). This compound is classified as an oxalamide derivative and is characterized by its unique structural features which contribute to its biological activity.

Source and Classification

The compound was identified through database screening techniques aimed at discovering new classes of HIV-1 entry inhibitors. It belongs to a category of compounds that target the viral entry process by preventing the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on host cells. The identification of this compound was part of a broader effort to develop therapeutics that can effectively block HIV infection without interfering with other stages of the viral life cycle .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide involves several steps, typically starting from commercially available precursors. The synthesis pathway may include:

  1. Formation of the Oxalamide Linkage: This can be achieved through the reaction of an appropriate amine with an oxalyl chloride or oxalic acid derivative.
  2. Introduction of the Piperidine Moiety: The 2,2,6,6-tetramethylpiperidine group can be introduced via nucleophilic substitution or coupling reactions.
  3. Final Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

These methods are often optimized for yield and purity, ensuring that the final product retains its bioactivity against HIV-1 .

Molecular Structure Analysis

Structure and Data

The molecular formula for N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is C₁₇H₂₅N₃O₂. The structure features:

  • A phenyl group attached to the nitrogen atom.
  • A 2,2,6,6-tetramethylpiperidine group that contributes to steric hindrance and potentially enhances binding properties.
  • An oxalamide functional group that plays a crucial role in molecular interactions.

The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy to confirm its conformation in solution or solid state .

Chemical Reactions Analysis

Reactions and Technical Details

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide primarily participates in reactions that involve:

  1. Binding Interactions: The compound has been shown to bind selectively to unliganded HIV-1 gp120 without affecting CD4 binding.
  2. Inhibition Mechanisms: It inhibits cell fusion and virus-cell fusion at low micromolar concentrations by blocking the interaction between gp120 and CD4 receptors on host cells.

These reactions highlight its potential as a therapeutic agent against HIV-1 by targeting early stages of infection rather than later replication processes .

Mechanism of Action

Process and Data

The mechanism of action for N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide involves:

  • Inhibition of Viral Entry: By preventing gp120 from binding to CD4 receptors on T cells, this compound effectively blocks the initial step required for HIV entry into host cells.
  • Selectivity: Studies indicate that it does not inhibit other viral enzymes such as reverse transcriptase or protease, which suggests a specific action mechanism focused on viral entry rather than replication .

This targeted approach could lead to fewer side effects compared to broader-spectrum antiviral agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 303.40 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .

Applications

Scientific Uses

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide has significant potential applications in scientific research and medicine:

  1. HIV Research: As a potent inhibitor of HIV entry, it serves as a valuable tool for studying viral mechanisms and developing new antiviral therapies.
  2. Drug Development: Its unique structure can be modified to create analogs with improved efficacy or reduced toxicity for potential use in clinical settings.
  3. Biochemical Studies: The compound can be used in assays designed to explore protein-ligand interactions involving gp120 and CD4.
Discovery & Development of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide as Human Immunodeficiency Virus Type 1 Entry Inhibitors

Rational Design Strategies for Glycoprotein 120-Cluster of Differentiation 4 Interaction Blockade

The rational design of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide derivatives focuses on disrupting the critical interaction between the Human Immunodeficiency Virus Type 1 envelope glycoprotein 120 and the host cellular receptor, Cluster of Differentiation 4. This interaction represents the initial step in viral entry and establishes glycoprotein 120 as a high-priority therapeutic target. The structural basis for inhibitor design centers on the "Phe43 cavity" within glycoprotein 120—a hydrophobic depression that accommodates the phenylalanine 43 residue of Cluster of Differentiation 4 during receptor engagement. This cavity possesses distinct subsites amenable to small-molecule occupation: (1) a deep hydrophobic pocket ideally suited for rigid polyalicyclic systems; (2) a negatively charged region favoring cationic groups; and (3) solvent-exposed regions tolerant to polar substitutions [1] [8].

Rational optimization of the oxalamide-based scaffold has systematically explored modifications across three molecular regions:

  • Region I (Aryl moiety): Initial lead compounds featured para-halogenated phenyl rings (e.g., 4-chlorophenyl in NBD-556). Subsequent iterations introduced pyridyl substitutions and bioisosteric replacements (e.g., thiophene, indole) to enhance hydrophobic contacts with the Phe43 cavity periphery while mitigating metabolic liabilities associated with halogenated aromatics [8].
  • Region II (Linker): The oxalamide linker (-NH-C(O)-C(O)-NH-) provides critical hydrogen-bonding capacity and conformational rigidity. Structure-activity relationship studies revealed this motif to be near-optimal for bridging Region I and Region III, with minor modifications such as N-methylation or carbonyl substitution (e.g., thiocarbonyl) generally reducing antiviral potency by disrupting key hydrogen bonds with glycoprotein 120 backbone atoms [1] [8].
  • Region III (Aliphatic amine): The 2,2,6,6-tetramethylpiperidin-4-yl group contributes essential hydrophobic bulk and a tertiary amine capable of forming salt bridges with aspartic acid 368 within the Phe43 cavity. Scaffold-hopping strategies replaced this moiety with (4-methyl-2-(piperidin-2-ylmethyl)thiazol-5-yl)methanol derivatives and constrained bicyclic systems, yielding compounds with improved target affinity and pharmacokinetic profiles [1] [8].

Table 1: Rational Design Strategies for Oxalamide-Based Glycoprotein 120 Inhibitors

Molecular RegionInitial Lead (e.g., NBD-556)Optimization StrategyStructural Impact
Region I (Aryl)4-ChlorophenylHeteroaryl substitution (pyridyl); bioisosteric replacement (thiophene, indole); para-fluoro/methoxy extensionsEnhanced hydrophobic packing; reduced metabolic dehalogenation; improved solubility
Region II (Linker)Oxalamide (-NH-C(O)-C(O)-NH-)N-methylation; thiocarbonyl substitution; α-carbon branchingMaintained critical H-bond network; minor modifications reduced potency
Region III (Amine)2,2,6,6-Tetramethylpiperidin-4-ylScaffold hopping to thiazole-piperidine hybrids; bicyclic amine systemsImproved cavity occupancy; converted agonist to antagonist function; better cytotoxicity profile

A pivotal breakthrough emerged from addressing the intrinsic agonist activity of early leads (e.g., NBD-556)—wherein inhibitor binding paradoxically enhanced glycoprotein 120 affinity for coreceptor binding. Structural analyses revealed that agonist behavior stemmed from insufficient occupation of the Phe43 cavity entrance, permitting residual glycoprotein 120 flexibility. Introduction of sterically demanding substituents in Region III (e.g., (4-methyl-2-(piperidin-2-ylmethyl)thiazol-5-yl)methanol in NBD-11021) effectively "plugged" this cavity entrance, locking glycoprotein 120 in a closed conformation incapable of coreceptor engagement. This converted the pharmacological profile from agonist to pure antagonist [8].

Database Screening Techniques for Identifying Oxalamide-Based Small Molecules

The discovery of the N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide pharmacophore originated from sophisticated database mining approaches targeting the glycoprotein 120-Cluster of Differentiation 4 interface. Virtual screening protocols employed:

  • Pharmacophore Modeling: Generation of three-dimensional queries based on known Cluster of Differentiation 4 mimetics and critical interaction points within the Phe43 cavity.
  • Structure-Based Docking: High-throughput computational docking of chemical libraries into the crystallographically defined Cluster of Differentiation 4 binding site of glycoprotein 120 (Protein Data Bank identifiers 2B4C, 1G9M) [2] [6].
  • Similarity Searching: Identification of compounds sharing topological or electrostatic similarity to peptide motifs involved in Cluster of Differentiation 4 binding.

This multi-pronged computational strategy yielded NBD-556 and NBD-557 as primary hits—characterized by a central oxalamide bridge connecting a para-substituted phenyl ring (chloro or bromo, respectively) and a sterically encumbered 2,2,6,6-tetramethylpiperidin-4-yl moiety. Functional validation confirmed their mechanism: both compounds inhibited glycoprotein 120-Cluster of Differentiation 4 binding with half-maximal inhibitory concentration values in the low micromolar range (1-5 μM), as quantified by surface plasmon resonance spectroscopy. Critically, direct binding assays demonstrated interaction with glycoprotein 120 (dissociation constant ≈ 1-10 μM) but not soluble Cluster of Differentiation 4, confirming target specificity [2] [3] [6].

Biological profiling revealed broad-spectrum activity:

  • Inhibition of laboratory-adapted Human Immunodeficiency Virus Type 1 strains (e.g., Human Immunodeficiency Virus Type 1 IIIB, Human Immunodeficiency Virus Type 1 HXB2) and primary isolates across clades.
  • Equipotent suppression of both X4-tropic (CXCR4-utilizing) and R5-tropic (CCR5-utilizing) viruses.
  • Activity against nucleoside reverse transcriptase inhibitor-resistant strains (e.g., azidothymidine-resistant variants), confirming a distinct mechanism from established antiretroviral classes [2] [6].

Table 2: Characterization of Lead Oxalamide Compounds NBD-556 and NBD-557

PropertyNBD-556NBD-557Significance
Chemical StructureN-(4-Chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamideN-(4-Bromophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamideHalogenated aryl enhances hydrophobic contact
gp120 Binding (SPR)Yes (Kd ~1-10 μM)Yes (Kd ~1-10 μM)Confirms direct target engagement
CD4 Binding InhibitionIC50 ~1-5 μMIC50 ~1-5 μMMechanistic validation
Antiviral Activity (EC50)5-15 μM (multiple strains)5-15 μM (multiple strains)Broad-spectrum inhibition
Coreceptor SpecificityEquivalent X4/R5 inhibitionEquivalent X4/R5 inhibitionTropism-independent mechanism

Evolution from Lead Compounds NBD-556 and NBD-557 to Optimized Analogs

Despite promising initial activity, NBD-556 and NBD-557 exhibited limitations driving medicinal chemistry optimization: modest antiviral potency (half-maximal effective concentration = 5–15 μM), pharmacokinetic challenges (e.g., metabolic instability of the piperidine ring), and partial agonist activity—potentiating infection in Cluster of Differentiation 4-negative cells expressing coreceptors. Three generations of optimization addressed these issues:

First-Generation Optimization (Potency Enhancement)

  • Aryl Modifications: Systematic para-substitution on the phenyl ring established electron-withdrawing groups (e.g., fluorine, cyano) as superior to electron-donating groups (e.g., methoxy). 4-Cyano derivatives demonstrated 3-5 fold improved potency over NBD-556 [1].
  • Piperidine Scaffold Engineering: Replacing 2,2,6,6-tetramethylpiperidin-4-yl with conformationally constrained bicyclic amines (e.g., 7-azabicyclo[2.2.1]heptan-1-amine) improved cavity occupancy, yielding analogs with sub-micromolar antiviral activity [1].
  • Linker Rigidification: Incorporation of spirocyclic or unsaturated linkers between the oxalamide and aryl ring reduced entropic penalty upon glycoprotein 120 binding.

Second-Generation Optimization (Agonist-to-Antagonist Conversion)A critical breakthrough emerged with structural characterization of agonist-bound glycoprotein 120, revealing incomplete occupation of the Phe43 cavity. This guided:

  • Steric Occlusion Strategies: Introduction of bulky substituents at the piperidine 4-position (e.g., -CH2OH in NBD-09027) partially obstructed the cavity entrance, reducing agonist activity [8].
  • Scaffold Hopping: Replacing the oxalamide linker with a pyrrole ring (e.g., in NBD-11021) simultaneously enhanced hydrophobic interactions and rigidified the molecule. NBD-11021 exhibited pure antagonist behavior with half-maximal effective concentration ≈ 0.5 μM—a 20-fold improvement over NBD-556—and no detectable enhancement of infection in coreceptor-expressing cells [8].

Third-Generation Optimization (Dual Targeting & Hybrid Inhibitors)Recent innovations transcend glycoprotein 120 monotherapy:

  • Dual-Domain Glycoprotein 120 Inhibitors: Compounds like NBD-14270 incorporate pyridine-heteroaryl systems in Region I and methylated pyrroles in Region II, achieving picomolar affinity for diverse glycoprotein 120 isolates while maintaining pure antagonist function [8].
  • Bifunctional Hybrid Agents: Conjugation of optimized oxalamide-derived glycoprotein 120 inhibitors (e.g., FD016) with glycoprotein 41-targeting motifs (e.g., FD017 derived from fusion inhibitor 11d) yields single molecules capable of simultaneous envelope inactivation. FD028 exemplifies this strategy, inactivating cell-free virions at nanomolar concentrations by blocking both Cluster of Differentiation 4 binding and glycoprotein 41 refolding [7].

Table 3: Evolution of Oxalamide-Based Inhibitors Across Generations

GenerationRepresentative CompoundKey Structural FeaturesAntiviral Potency (EC50)Critical Advancement
LeadNBD-5564-Cl-phenyl; oxalamide; TMP5-15 μMProof-of-concept; broad tropism coverage
FirstPiperidine-scaffold analogsBicyclic amines; para-CN phenyl1-5 μM3-5x potency gain
SecondNBD-110214-Cl-phenyl; pyrrole linker; thiazole-piperidine0.2-0.5 μMPure antagonist profile; 20x potency gain
ThirdNBD-14270Pyridyl-heteroaryl; methyl-pyrrole; optimized amine<0.1 μMPicomolar affinity; resistance resilience
ThirdFD028FD016 (glycoprotein 120 binder) + FD017 (glycoprotein 41 binder)Low nM inactivationDual-target virion inactivation

The trajectory of N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide optimization illustrates core principles in antiviral drug design: leveraging structural biology for target-informed chemistry, transforming screening hits to clinical candidates via iterative scaffold refinement, and pioneering multi-target strategies to overcome resistance. While clinical translation remains ongoing, these compounds provide invaluable chemical probes for glycoprotein 120 biology and exemplify rational anti-entry inhibitor development [1] [7] [8].

Properties

Product Name

N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide

IUPAC Name

N'-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C17H25N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,18,21)(H,19,22)

InChI Key

IICGUBQOPAPTSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.